molecular formula C3H5Br2Cl B7766517 1,2-Dibromo-3-chloropropane CAS No. 67708-83-2

1,2-Dibromo-3-chloropropane

Cat. No.: B7766517
CAS No.: 67708-83-2
M. Wt: 236.33 g/mol
InChI Key: WBEJYOJJBDISQU-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-chloropropane is an organic compound with the chemical formula C3H5Br2Cl. It is a dense, colorless liquid, although commercial samples often appear amber or brown. This compound is known for its use as a soil fumigant and nematicide, particularly under the trade names Nemagon and Fumazone. It was widely used in agriculture to control pests that attack the roots of crops. due to its harmful effects on human health, including male sterility, its use has been banned in many countries since 1979 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3-chloropropane can be synthesized through the addition of bromine to 3-chloropropene. The reaction is typically carried out at room temperature (10-25°C) under atmospheric pressure. The product is then purified through distillation under reduced pressure .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the same basic reaction but on a larger scale. The raw materials, 3-chloropropene and liquid bromine, are reacted in large reactors. The reaction mixture is then subjected to distillation to separate and purify the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-chloropropane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium hydroxide (KOH) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products

    Substitution: Formation of 3-chloro-1,2-propanediol.

    Elimination: Formation of 3-chloropropene.

    Oxidation: Formation of 3-chloropropanoic acid.

    Reduction: Formation of 3-chloropropane.

Scientific Research Applications

1,2-Dibromo-3-chloropropane has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1,2-Dibromo-3-chloropropane involves its interaction with cellular DNA. It forms adducts with DNA, leading to mutations and disruptions in cellular processes. This interaction is primarily responsible for its toxic and carcinogenic effects. The compound targets various molecular pathways, including those involved in cell division and DNA repair .

Comparison with Similar Compounds

1,2-Dibromo-3-chloropropane is similar to other halogenated hydrocarbons, such as:

    1,2-Dibromoethane: Another brominated compound used as a fumigant.

    1,2,3-Trichloropropane: A chlorinated hydrocarbon with similar uses and toxicological profiles.

    1,2-Dichloropropane: A chlorinated compound used as a solvent and chemical intermediate.

Uniqueness

What sets this compound apart is its combination of bromine and chlorine atoms, which gives it unique chemical properties and reactivity. Its historical use as a nematicide and the subsequent ban due to its health effects also highlight its distinctiveness .

Properties

IUPAC Name

1,2-dibromo-3-chloropropane
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InChI

InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2
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InChI Key

WBEJYOJJBDISQU-UHFFFAOYSA-N
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Canonical SMILES

C(C(CBr)Br)Cl
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Molecular Formula

C3H5Br2Cl
Record name 1,2-DIBROMO-3-CHLOROPROPANE
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DSSTOX Substance ID

DTXSID3020413
Record name 1,2-Dibromo-3-chloropropane
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Molecular Weight

236.33 g/mol
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Physical Description

1,2-dibromo-3-chloropropane appears as a colorless liquid. Denser than water. Flash point 170 °F. Boiling point 195 °F. Toxic by ingestion and inhalation. Used as a pesticide and fumigant., Dense yellow or amber liquid with a pungent odor at high concentrations. [pesticide] [Note: A solid below 43 degrees F.] [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR. TECHNICAL-GRADE PRODUCT: AMBER-TO-DARK BROWN LIQUID., Dense yellow or amber liquid with a pungent odor at high concentrations., Dense yellow or amber liquid with a pungent odor at high concentrations. [pesticide] [Note: A solid below 43 °F.]
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Boiling Point

385 °F at 760 mmHg (NTP, 1992), 164.5 °C at 300 mm Hg, 196 °C, 384 °F
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Flash Point

170 °F (NTP, 1992), 170 °F (OPEN CUP), 77 °C o.c., 170 °F (open cup), (oc) 170 °F
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), MISCIBLE IN ALIPHATIC AND AROMATIC HYDROCARBONS, MISCIBLE WITH OILS, DICHLOROPROPANE, ISOPROPYL ALCOHOL, 0.1% wt/wt in water, Miscible with acetone, In water= 1230 mg/l at 20 °C, Solubility in water, g/l at 20 °C: 1.2 (poor), 0.1%
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Density

2.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.08 AT 20 °C/20 °C, Relative density (water = 1): 2.1, 2.05
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Vapor Density

2.09 at 14 °C, Relative vapor density (air = 1): 8.16
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Vapor Pressure

0.8 mmHg at 70 °F (NTP, 1992), 0.8 [mmHg], 0.58 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 77, 0.8 mmHg
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Mechanism of Action

ADMIN OF A SINGLE ORAL DOSE OF 1,2-DIBROMO-3-CHLOROPROPANE (DBCP) TO MALE RATS DECR HEPATIC MICROSOMAL CYTOCHROME P450 & B5 TO 45 AND 65% OF CONTROLS AFTER 48 HR. INCORPORATION OF DELTA-AMINOLEVULINIC ACID INTO PROTEIN, MICROSOMES & PROTEASE-TREATED MICROSOMES WAS DECR 88, 65, AND 70% OF RESPECTIVE CONTROL VALUE IN ANIMALS TREATED FOR 12 HR. ACTIVITY OF ALA-DEHYDRATASE ALSO DECR TO 75 AND 90% OF CONTROLS AT 24 AND 48 HR. THESE DATA SUGGEST AN INHIBITION OF HEME SYNTH OR AN ALTERATION IN HEME DEGRADATION MAY PLAY A ROLE IN DECR OF THE MICROSOMAL CYTOCHROMES FOLLOWING TREATMENT WITH DBCP., Challenge of male rats with a single dose of 1,2-dibromo-3-chloropropane resulted in significant decr in cytochrome p450 in microsomes isolated from liver, kidney, testis, lung, & small intestine mucosa 48 hr after treatment. Lipid peroxidation was not found in hepatic microsomes. In liver tissue, treatment resulted in a decr in cytochrome p450 in both rough & smooth microsomal fractions and nuclei, but not in mitochondrial fractions. Mixed-function oxidase activities in hepatic microsomes decr in parallel with cytochrome p450 content. Thus, treatment with alkyl halides may preferentially affect isozymes of cytochrome p450., The potential for 1,2-dibromo-3-chloropropane (DBCP) to reduce male fertility by acting at a site in the genital tract beyond the testis was evaluated in male rats. Doses of 10, 20, or 40 mg/kg DBCP given sc once daily for 7 days caused a dose-dependent redn in the metab of glucose to carbon dioxide by epididymal sperm, as measured in vitro. Conversion of glucose to lactate was not reduced, indicating inhibition of energy metab at a step postglycolysis. The direct addn of DBCP to epididymal sperm being incubated in vitro also inhibited the metab of glucose to CO2. Thus, DBCP may cause a nearly immediate infertility via a direct effect on posttesticular sperm. A possible mechanism of the infertility is inhibition by DBCP of glucose metab in the ejaculated sperm., Subcutaneous administration of the nematocide, 1,2-dibromo-3-chloropropane (DBCP), to adult, male, fischer 344 rats transiently depleted hepatic and caput (head) epididymal nonprotein sulfhydryl contents. NPS concentrations in the testis and kidney were not lowered by DBCP. Liver, kidney and testis all exhibited increases in tissue nonprotein sulfhydryl concentrations 48 hr after treatment; the effects were most prominent in the outer medullary section of the kidney 24 hr after treatment with 80 mg/kg of DBCP. The glutathione depleting agent diethyl maleate transiently lowered hepatic, renal and caput epididymal nonprotein sulfhydryl concentrationsin a dose and time dependent manner. Renal and caput epididymal nonprotein sulfhydryl contents were increased relative to control 24 hr after diethyl maleate treatment. Single sc injections of DBCP produced dose dependent lesions in the kidney, testis, caput epididymis and liver. Diethyl maleate treatment 90 min before DBCP treatment enhanced the nephrotoxic potency of DBCP as indicated by greater elevations of blood urea nitrogen and serum creatinine concentrations and by more severe renal tubular necrosis in diethyl maleate pretreated thanin vehicle controls, as determined 48 hr after DBCP exposure. Seminiferous tubular degeneration, as determined 48 hr post-DBCP treatment, was greater in rats pretreated with 600 mg/kg of diethyl maleate than in nonpretreated controls. When examined 16 days after DBCP treatment, however, the severity of testicular atrophy was virtually the same in rats pretreated with a lower dose of diethyl maleate (400 mg/kg) as in nonpretreated rats. These results indicate that DBCP is a depletor of hepatic and caput epididymal NPS in the acutely toxic dose range. Inasmuch as NPS concentrations were not lowered in two of the major target organs, kidney and testis, acute DBCP injury would not appear to be dependent on local glutathione depletion. However, the greater susceptibility of kidney and testis to DBCP injury after diethyl maleate pretreatment suggests an important role for nonprotein sulfhydryl, particularly those in the liver, in modulating DBCP toxicities.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
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Impurities

Technical grade DBCP has been shown to contain up to 10% impurities, incl epichlorohydrin and allyl chloride. ... Epichlorohydrin is added intentionally as a stabilizer.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
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Color/Form

Colorless liquid when pure

CAS No.

96-12-8, 67708-83-2
Record name 1,2-DIBROMO-3-CHLOROPROPANE
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Melting Point

43 °F (NTP, 1992), 5 °C, 6 °C, 43 °F
Record name 1,2-DIBROMO-3-CHLOROPROPANE
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Record name 1,2-DIBROMO-3-CHLOROPROPANE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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